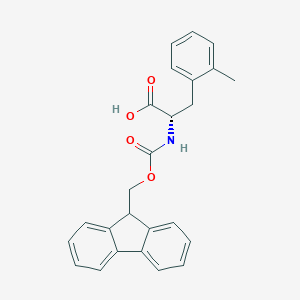

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid

Description

Significance of Fmoc-Protected Amino Acid Derivatives in Peptide Chemistry

The synthesis of peptides, whether for research or therapeutic purposes, relies on the ability to control the sequence of amino acid addition. This is achieved through the use of protecting groups, which block the reactive functional groups of the amino acids, preventing unwanted side reactions. altabioscience.com The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in a process known as solid-phase peptide synthesis (SPPS).

The Fmoc group is stable under the conditions required for peptide bond formation but can be easily removed under mild basic conditions, typically with a solution of piperidine (B6355638). activotec.com This orthogonality is a key advantage of the Fmoc strategy, as it allows for the selective deprotection of the α-amino group without affecting the acid-labile protecting groups often used for the amino acid side chains. altabioscience.comspcmc.ac.in This leads to higher purity of the final peptide product. mtoz-biolabs.com Furthermore, the Fmoc group has strong UV absorption, which facilitates the real-time monitoring of the synthesis process. nih.gov The use of Fmoc-protected amino acids is compatible with a wide range of solvents and reagents, making it a versatile and widely adopted method in both academic and industrial settings for the synthesis of complex peptides. nih.gov

Distinguishing Structural Features and Stereochemistry of Fmoc-2-methyl-L-phenylalanine

Fmoc-2-methyl-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. Its structure is characterized by three key features: the L-phenylalanine backbone, a methyl group at the α-carbon, and an N-terminal Fmoc protecting group. The L-phenylalanine component provides the basic amino acid structure with a benzyl (B1604629) side chain. The "L" designation refers to the stereochemistry at the α-carbon, which is the same as that found in naturally occurring proteins.

The most significant structural modification in this compound is the presence of a methyl group on the α-carbon. This methylation introduces a quaternary stereocenter, which can have profound effects on the conformational properties of peptides containing this residue. The methyl group can restrict the rotation around the peptide backbone, leading to more defined secondary structures.

The Fmoc group is attached to the nitrogen atom of the α-amino group. ontosight.ai This large, hydrophobic group serves to protect the amino group during peptide synthesis and is a hallmark of the Fmoc/tBu solid-phase peptide synthesis strategy. acs.org

| Property | Value |

| Molecular Formula | C25H23NO4 |

| Molecular Weight | 401.462 g/mol synquestlabs.com |

| CAS Number | 211637-75-1 synquestlabs.compeptide.com |

| Stereochemistry | L-configuration at the α-carbon |

Historical Context of Fmoc Solid-Phase Peptide Synthesis and its Advantages

The concept of solid-phase peptide synthesis (SPPS) was pioneered by R.B. Merrifield in the early 1960s, a revolutionary development for which he was awarded the Nobel Prize in Chemistry. peptide.combiotage.com This method involves anchoring the first amino acid to an insoluble polymer support and then sequentially adding subsequent amino acids to build the peptide chain. spcmc.ac.in This approach dramatically simplified the synthesis process by allowing for easy removal of excess reagents and byproducts through simple washing and filtration steps. spcmc.ac.inoup.com

Initially, the dominant strategy in SPPS was the Boc/Bzl (tert-butyloxycarbonyl/benzyl) method, which utilized acid-labile protecting groups. peptide.com However, in 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile Fmoc protecting group. peptide.comnih.gov By the late 1970s, the Fmoc group was adapted for use in solid-phase synthesis, leading to the development of the Fmoc/tBu strategy. biotage.comnih.gov

The Fmoc/tBu approach offered several key advantages over the traditional Boc/Bzl method:

Milder Reaction Conditions: The Fmoc group is removed with a weak base, such as piperidine, while the side-chain protecting groups and the linkage to the resin are cleaved with a mild acid like trifluoroacetic acid (TFA). altabioscience.comoup.com This avoids the use of harsh acids like liquid hydrogen fluoride (B91410) (HF) required in the Boc strategy, which can damage sensitive peptides. altabioscience.comnih.gov

Orthogonality: The base-labile Fmoc group and the acid-labile side-chain protecting groups are orthogonal, meaning one can be removed without affecting the other. spcmc.ac.in This minimizes side reactions and improves the purity of the final peptide. altabioscience.comspcmc.ac.in

Automation and Monitoring: The Fmoc deprotection step releases a fluorene (B118485) derivative that has a strong UV absorbance, allowing for easy and accurate monitoring of the reaction progress, which is particularly beneficial for automated peptide synthesizers. mtoz-biolabs.comnih.gov

Compatibility: The milder conditions of Fmoc chemistry are more compatible with the synthesis of peptides containing post-translational modifications, such as phosphorylation and glycosylation. altabioscience.comnih.gov

By the mid-1990s, Fmoc chemistry had become the predominant method for solid-phase peptide synthesis in many laboratories due to its convenience, safety, and efficiency. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375789 | |

| Record name | Fmoc-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211637-75-1 | |

| Record name | Fmoc-2-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Fmoc 2 Methyl L Phenylalanine and Its Analogs

Asymmetric Synthesis Routes

The synthesis of 2-methyl-L-phenylalanine, the core of the title compound, requires precise control of stereochemistry at the α-carbon. Asymmetric synthesis methods are employed to selectively produce the desired L-enantiomer. ontosight.ai These methods include enantioselective hydrogenation, the use of chiral auxiliaries, and enzymatic catalysis. ontosight.ai

Enantioselective Hydrogenation Techniques

Asymmetric hydrogenation is a powerful and well-established method for producing enantiomerically pure α-amino acids from prochiral precursors like dehydroamino acids or enamides. ontosight.aibeilstein-journals.org This technique involves the use of a chiral metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru), complexed with a chiral phosphine (B1218219) ligand. The catalyst facilitates the addition of hydrogen across the double bond of the precursor, with the chiral ligand directing the reaction to favor the formation of one enantiomer over the other. beilstein-journals.orgacs.org

For the synthesis of phenylalanine analogs, including 2-methyl-L-phenylalanine, an acetamidoacrylate or N-acetyl dehydroamino-acid derivative serves as a common substrate. acs.orgnih.gov The hydrogenation of this precursor using a chiral catalyst, such as those from the DuPhos family of ligands, can achieve high enantiomeric excess (ee), often exceeding 98%. beilstein-journals.org The process is highly efficient and can be scaled for larger production quantities. acs.org

Table 1: Examples of Catalyst Systems in Asymmetric Hydrogenation for Phenylalanine Analogs

| Catalyst | Precursor Type | Resulting Amino Acid | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [(COD)Rh-(R,R)-Et-DuPhos]BF₄ | Z-selective olefin from HWE reaction | Cryptophycin unit B precursor (a phenylalanine derivative) | >98% | beilstein-journals.org |

| [((R,R)-Ethyl-DuPhos)Rh(COD)]BF₄ | N-acetyl dehydroamino-acid | Substituted d-Phenylalanine | High | acs.org |

Note: This table presents examples of catalyst systems used for synthesizing phenylalanine derivatives, illustrating the high enantioselectivity achievable with this method.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely applied in the synthesis of complex chiral molecules, including non-proteinogenic amino acids. ontosight.aibeilstein-journals.org

Several types of chiral auxiliaries are effective for the asymmetric synthesis of α-amino acids. Prominent examples include oxazolidinones (as introduced by Evans), camphorsultam, and pseudoephedrine. wikipedia.orgacs.orgscispace.com In a typical sequence, the chiral auxiliary is acylated with a carboxylic acid derivative. The resulting compound is then enolized and reacted with an electrophile, such as a benzyl (B1604629) bromide derivative for phenylalanine synthesis. The steric bulk of the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side, thus creating the new stereocenter with high diastereoselectivity. wikipedia.org

For instance, Schöllkopf's bislactim ether method is a classic and versatile approach where a chiral auxiliary derived from a dipeptide (e.g., cyclo(L-Val-Gly)) is alkylated with a suitable benzyl halide. beilstein-journals.orgtandfonline.com Subsequent hydrolysis cleaves the auxiliary and liberates the desired L-amino acid ester. beilstein-journals.org Similarly, Ni(II) complexes of Schiff bases derived from chiral ligands and glycine (B1666218) can be asymmetrically alkylated to produce a variety of α-amino acids. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Introduction Reference |

|---|---|---|

| 8-phenylmenthol | Asymmetric synthesis | wikipedia.org |

| trans-2-Phenyl-1-cyclohexanol | Ene reactions | wikipedia.org |

| Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | acs.org |

| Camphorsultam | Synthesis of p-Phosphonomethyl-L-phenylalanine | scispace.com |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

| Schöllkopf's bislactim ether | Asymmetric synthesis of α-amino acids | beilstein-journals.orgtandfonline.com |

Note: This table lists various chiral auxiliaries and their applications in stereoselective synthesis.

Enzymatic Synthesis and Biocatalysis

Biocatalysis offers a highly selective and environmentally sustainable route to chiral compounds, including L-phenylalanine and its analogs. nih.gov Enzymes operate under mild conditions and exhibit remarkable stereospecificity, making them ideal catalysts for asymmetric synthesis. nih.gov

Phenylalanine ammonia (B1221849) lyases (PALs) are particularly valuable enzymes in this context. frontiersin.orgnih.gov PALs naturally catalyze the reversible deamination of L-phenylalanine to form trans-cinnamic acid and ammonia. frontiersin.org By exploiting the reverse reaction under high concentrations of ammonia, PALs can catalyze the asymmetric hydroamination of corresponding cinnamic acid derivatives to produce enantiopure L-phenylalanine analogs. frontiersin.orgd-nb.info This method is atom-economic and avoids the need for expensive cofactors. nih.gov

Enzyme engineering and the development of multi-enzymatic cascade processes have further expanded the utility of this approach. nih.govacs.org For example, a cascade involving a PAL and other enzymes can be used to synthesize D-phenylalanine derivatives or to enhance the enantiomeric purity of L-phenylalanines that are formed with low ee values in direct PAL aminations. nih.gov This chemo-enzymatic approach combines the strengths of both chemical synthesis and biocatalysis to create efficient and highly selective synthetic pathways. nih.govd-nb.info

Protection Group Chemistry in Synthesis

Protecting groups are essential tools in multi-step organic synthesis, particularly in peptide synthesis, where multiple reactive functional groups must be managed. jocpr.com The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry for the protection of α-amino groups. ontosight.ainumberanalytics.com

Role of the Fmoc Protecting Group in α-Amino Group Protection

The Fmoc group is a base-labile protecting group used extensively for the temporary protection of the α-amino group of amino acids during peptide synthesis. ontosight.aiwikipedia.org Its primary role is to prevent the amine from engaging in unwanted side reactions during the formation of a peptide bond between the carboxyl group of the Fmoc-protected amino acid and the free amino group of the growing peptide chain. ontosight.ai

The Fmoc group is introduced by reacting an amino acid with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). ontosight.aiwikipedia.org The key advantage of the Fmoc group is its stability under acidic and neutral conditions, combined with its facile removal under mild basic conditions. wikipedia.orgacs.org Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org This treatment cleaves the Fmoc group, liberating the α-amino group for the next coupling step in the peptide synthesis cycle. wikipedia.org This strategy is especially well-suited for Solid-Phase Peptide Synthesis (SPPS). ontosight.aiwikipedia.org

Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

Orthogonal protecting group strategies are fundamental to the synthesis of complex peptides and other multifaceted molecules. jocpr.comub.edu An orthogonal system employs multiple classes of protecting groups within the same molecule, where each class can be removed by a specific set of reagents without affecting the others. jocpr.comnumberanalytics.com This allows for the selective deprotection and modification of different functional groups at various stages of the synthesis. numberanalytics.com

In modern peptide synthesis, the most common orthogonal strategy is the Fmoc/tBu approach. numberanalytics.comiris-biotech.de In this scheme:

The temporary α-amino group protection is provided by the Fmoc group , which is removed by a base (e.g., piperidine). iris-biotech.de

Permanent or semi-permanent protection for reactive amino acid side chains (e.g., the carboxyl group of Aspartic acid or the hydroxyl group of Serine) is provided by acid-labile groups, such as tert-butyl (tBu) or tert-butyloxycarbonyl (Boc). numberanalytics.comiris-biotech.de

Table 3: Example of an Orthogonal Protecting Group Scheme (Fmoc/tBu)

| Protecting Group | Function | Deprotection Condition | Orthogonality | Reference |

|---|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | Temporary α-Amino protection | Base (e.g., 20% Piperidine in DMF) | Removed repeatedly during synthesis | numberanalytics.comwikipedia.orgiris-biotech.de |

| tBu (tert-Butyl) | Side-chain protection (e.g., for Asp, Glu, Ser, Thr) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base; removed at the end of synthesis | numberanalytics.comiris-biotech.de |

| Boc (tert-Butyloxycarbonyl) | Side-chain protection (e.g., for Lys, Trp) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base; removed at the end of synthesis | numberanalytics.com |

Note: This table illustrates the principle of orthogonality using the common Fmoc/tBu strategy in peptide synthesis.

Considerations for Side-Chain Protection in Fmoc-2-methyl-L-phenylalanine Derivatives

The parent compound, Fmoc-2-methyl-L-phenylalanine, possesses a chemically stable phenyl side chain that does not typically require a protecting group during standard Fmoc-based solid-phase peptide synthesis (SPPS). However, when synthesizing derivatives of this compound where the phenyl ring is functionalized, side-chain protection becomes a critical consideration to prevent unwanted side reactions. peptide.com The choice of protecting group must be orthogonal to the Nα-Fmoc group, meaning it must remain stable during the basic conditions used for Fmoc removal (e.g., piperidine treatment) but be readily cleavable during the final deprotection and cleavage from the resin, typically with strong acids like trifluoroacetic acid (TFA). iris-biotech.denih.gov

For derivatives that introduce a hydroxyl group onto the phenyl ring (analogous to tyrosine), a tert-butyl (tBu) ether is a common protecting group. iris-biotech.de Similarly, if a carboxyl group is present on the ring, it is often protected as a tert-butyl ester (OtBu) to prevent its participation in amide bond formation. An amino group on the phenyl ring is typically protected with a tert-butyloxycarbonyl (Boc) group. peptide.com These t-butyl-based protecting groups are advantageous due to their stability throughout the synthesis and their clean removal with TFA. iris-biotech.de

For more specialized applications, such as on-resin cyclization or modification, selectively removable protecting groups may be required. For instance, an allyl ester could protect a side-chain carboxyl group and be selectively removed using palladium catalysis without affecting t-butyl-based or Fmoc groups. peptide.com

Table 1: Common Side-Chain Protecting Groups for Phenylalanine Derivatives in Fmoc-SPPS

| Functional Group on Phenyl Ring | Common Protecting Group | Deprotection Condition |

|---|---|---|

| Hydroxyl (-OH) | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |

| Carboxyl (-COOH) | tert-Butyl ester (OtBu) | Trifluoroacetic Acid (TFA) |

| Amino (-NH₂) | tert-Butyloxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) |

Advanced Synthetic Procedures for Structural Modifications

The versatility of Fmoc-2-methyl-L-phenylalanine is greatly enhanced by the ability to modify its structure, particularly the phenyl ring and the peptide backbone.

Synthesis of Ring-Substituted Phenylalanine Derivatives

The synthesis of phenylalanine analogs with substituents on the aromatic ring can be achieved through various established protocols. nih.gov One common approach involves the enantioselective synthesis from a pre-substituted benzaldehyde. Another powerful strategy utilizes palladium-catalyzed cross-coupling reactions on a suitably protected phenylalanine derivative containing a reactive handle, such as an iodo or bromo group. chemscene.com

For example, Fmoc-4-iodo-L-phenylalanine serves as a versatile intermediate. chemscene.com It can be subjected to Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination to introduce a wide array of functional groups at the para position of the phenyl ring. Similarly, Boc-4-borono-L-phenylalanine can be used as a building block to couple with various partners. researchgate.net The synthesis of 4-amino-L-phenylalanine provides a precursor that can be diazotized and converted into other functionalities, including selenocyanates. researchgate.net

Table 2: Selected Methods for Ring-Substituted Phenylalanine Synthesis

| Target Derivative | Precursor | Reaction Type | Key Reagents |

|---|---|---|---|

| 4-Alkynyl-phenylalanine | 4-Iodo-phenylalanine | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) |

| 4-Aryl-phenylalanine | 4-Iodo-phenylalanine | Suzuki Coupling | Arylboronic acid, Pd catalyst, base |

| 4-(Difluoromethylphosphonate)-phenylalanine | 4-Borono-phenylalanine | Palladium-catalyzed difluoroalkylation | BrCF₂PO(OEt)₂, Pd(PPh₃)₄, Xantphos |

Incorporation of Methyl Groups and Other Alkyl Side Chains

The defining feature of the title compound is the methyl group at the α-carbon. This modification provides significant steric hindrance, which can enforce specific peptide conformations. Beyond the α-carbon, alkyl groups can also be introduced onto the phenyl ring to modulate hydrophobicity and rotational freedom. researchgate.net

The synthesis of ring-alkylated analogs like 2',6'-dimethyl-L-phenylalanine and 2',4',6'-trimethyl-L-phenylalanine has been accomplished through methods such as the asymmetric hydrogenation of the corresponding acetamidoacrylate precursors. researchgate.net These bulky alkyl groups on the aromatic ring can enhance biological stability and influence receptor binding by restricting the conformational flexibility of the side chain. researchgate.netrsc.org

Table 3: Examples of Alkylated Phenylalanine Analogs

| Compound Name | Position of Alkylation | Synthetic Method Highlight |

|---|---|---|

| 2-Methyl-L-phenylalanine | α-carbon | Asymmetric synthesis |

| 2',6'-Dimethyl-L-phenylalanine (Dmp) | Phenyl ring | Asymmetric hydrogenation of acetamidoacrylate |

| 2',4',6'-Trimethyl-L-phenylalanine (Tmp) | Phenyl ring | Asymmetric hydrogenation of acetamidoacrylate |

Derivatization for Site-Specific Conjugation (e.g., Azide (B81097), Bromo)

Introducing bioorthogonal functional groups onto the phenylalanine side chain enables site-specific conjugation of peptides to other molecules, such as proteins, nucleic acids, or surfaces. acs.org These groups can react selectively without interfering with native biological functionalities.

A prominent example is 4-azido-L-phenylalanine (pAzF), which contains an azide moiety. The synthesis typically starts from 4-amino-L-phenylalanine, which undergoes diazotization followed by reaction with an azide source. researchgate.net The resulting azido (B1232118) derivative can be incorporated into peptides and subsequently reacted with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry". researchgate.netresearchgate.net

Similarly, 4-bromo-L-phenylalanine can be incorporated into peptides. The bromo group serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for late-stage functionalization of the peptide. google.com Another key derivative is p-propargyloxyphenylalanine, which contains a terminal alkyne for CuAAC reactions. researchgate.net

Table 4: Functional Derivatives for Site-Specific Conjugation

| Derivative | Functional Group | Conjugation Chemistry |

|---|---|---|

| 4-Azido-L-phenylalanine | Azide (-N₃) | CuAAC, SPAAC (Click Chemistry) |

| p-Propargyloxyphenylalanine | Alkyne (-C≡CH) | CuAAC (Click Chemistry) |

Minimization of Racemization and Epimerization during Synthesis

Maintaining the stereochemical purity of amino acids during peptide synthesis is paramount, as racemization (the formation of the D-enantiomer from the L-enantiomer) can lead to biologically inactive or immunogenic peptides. mdpi.comdntb.gov.ua The primary mechanism for racemization of most amino acids during peptide bond formation involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate. rsc.org

A significant advantage of α-methyl amino acids, such as 2-methyl-L-phenylalanine, is their high resistance to racemization via the oxazolone (B7731731) pathway. The absence of a proton on the α-carbon prevents the formation of this intermediate, thus largely precluding epimerization under standard coupling conditions. arizona.edu

However, for other amino acid residues within the peptide chain, or under particularly harsh conditions, racemization remains a concern. Several strategies are employed to minimize this side reaction in Fmoc-SPPS:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated coupling reactions suppresses oxazolone formation and reduces racemization. peptide.comwiley.com

Controlled Activation: Minimizing the pre-activation time of the amino acid and avoiding elevated temperatures can significantly reduce the extent of racemization, especially for sensitive residues like histidine and cysteine. nih.govacs.org

Urethane (B1682113) Protecting Groups: The Nα-Fmoc group itself helps to suppress racemization due to the electronic nature of the urethane linkage, which disfavors oxazolone formation compared to other types of N-protecting groups. nih.govsemanticscholar.org

Choice of Base: Using a hindered base, such as collidine, during the coupling reaction can minimize base-catalyzed racemization. wiley.com

Table 5: Factors Influencing Racemization and Mitigation Strategies

| Promoting Factor | Mitigation Strategy | Rationale |

|---|---|---|

| High Temperature | Couple at lower temperatures (e.g., 50°C) | Reduces reaction rates of side reactions |

| Prolonged Activation Time | Use in situ activation; limit pre-activation | Minimizes time the activated ester is susceptible to racemization |

| Strong Bases | Use hindered bases (e.g., collidine); avoid excess base | Reduces base-catalyzed epimerization |

| Oxazolone Formation | Use coupling additives (e.g., HOBt, Oxyma) | Additives trap the activated species, preventing rearrangement |

Applications in Peptide and Peptidomimetic Research

Solid-Phase Peptide Synthesis (SPPS) Enhancements

The incorporation of structurally unique amino acids is a key strategy for advancing peptide science. Fmoc-2-methyl-L-phenylalanine serves as a valuable tool in SPPS, offering solutions to common challenges in peptide assembly.

Integration of Fmoc-2-methyl-L-phenylalanine as a Building Block

Fmoc-2-methyl-L-phenylalanine is utilized as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comcymitquimica.com The Fmoc group provides temporary protection of the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. ontosight.ai This process is fundamental to creating custom peptide sequences. The integration of 2-methyl-L-phenylalanine is particularly valuable in the synthesis of complex peptides and peptidomimetics, where its distinct structural features are desired to influence the final properties of the molecule. chemimpex.com The development of specialized building blocks like Fmoc-2-methyl-L-phenylalanine enables the direct and stereochemically controlled incorporation of this α-methylated residue during SPPS, which is a significant advantage over post-synthetic modification methods.

Impact on Peptide Chain Stability and Conformational Control

The introduction of a methyl group at the α-carbon of an amino acid significantly restricts the accessible conformational space of the peptide backbone. acs.org This steric hindrance forces the peptide chain to adopt more rigid structures, such as helices and β-turns. acs.orgupc.edu Specifically, the incorporation of α-methylphenylalanine can induce helical conformations in the peptide chain. upc.edunih.gov This conformational control is crucial for designing peptides with specific three-dimensional structures required for biological activity. Furthermore, the rigid backbone conferred by α,α-disubstituted amino acids enhances the stability of the resulting peptides against enzymatic degradation by proteases, a critical property for therapeutic peptide development. upc.edunih.gov Studies on tetrapeptides containing α-methylphenylalanine have confirmed that this residue promotes the formation of stable 3₁₀-helical conformations. nih.govresearchgate.net

Addressing Peptide Aggregation and Solubility Issues

A major challenge in SPPS is the tendency of growing peptide chains to aggregate, which can lead to incomplete reactions and low synthesis yields. This is often caused by intermolecular hydrogen bonding between peptide backbones. The incorporation of α-methylated amino acids, such as 2-methyl-L-phenylalanine, can disrupt these interactions. acs.org By introducing steric bulk and forcing specific backbone conformations, these residues can interfere with the formation of the regular secondary structures that lead to aggregation. acs.orgnih.gov While the primary strategy involves backbone modification, the unique structure of Fmoc-2-methyl-L-phenylalanine can also enhance the solubility of the peptide, which is beneficial for both synthesis and purification. chemimpex.comchemimpex.com

Compatibility with Diverse Coupling Reagents and Solvents

The steric hindrance of α,α-disubstituted amino acids like 2-methyl-L-phenylalanine makes the formation of the amide bond more challenging than with standard proteinogenic amino acids. acs.orgresearchgate.net The reactivity of both the amino and carboxyl groups is significantly lower, necessitating the use of highly efficient coupling reagents. acs.org Research has shown that while traditional carbodiimide (B86325) reagents can be inefficient, more potent activators are effective. researchgate.net

Table 1: Coupling Reagent Compatibility

| Coupling Reagent Class | Examples | Efficacy with Sterically Hindered Amino Acids | Reference |

|---|---|---|---|

| Uronium/Aminium Salts | HATU, HCTU, COMU | Generally effective for hindered couplings. COMU has shown high efficiency. | acs.orgluxembourg-bio.com |

| Phosphonium Salts | PyAOP, PyBOP | PyAOP has been successfully used for hindered amino acids like Aib. | researchgate.net |

| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | Performance can be variable; often requires stronger additives like HOAt or Oxyma over HOBt. | researchgate.netresearchgate.netnih.gov |

| Acyl Halides | Amino Acid Fluorides | Shown to be particularly well-suited for coupling sterically hindered residues. | uniurb.it |

The choice of solvent is also critical. While N,N-dimethylformamide (DMF) is standard, alternative "green" solvents are being explored. acs.org Fmoc-2-methyl-L-phenylalanine and other derivatives have shown good solubility in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), supporting their use in more environmentally sustainable synthesis protocols. acs.orgresearchgate.netnih.gov

Design of Bioactive Peptides and Peptidomimetics

The unique structural properties of 2-methyl-L-phenylalanine are not only beneficial for synthesis but are also strategically employed to influence the biological properties of peptides.

Modulation of Biological Activity and Specificity through Steric Bulk

The introduction of 2-methyl-L-phenylalanine into a peptide sequence can profoundly alter its interaction with biological targets like enzymes or receptors. The steric bulk of the methyl group on the phenyl ring can enhance binding affinity and specificity by creating more defined interactions within a receptor's binding pocket. chemimpex.com This modification allows for the fine-tuning of a peptide's pharmacological profile, enabling the design of potent and selective receptor agonists or antagonists. For instance, modifying phenylalanine residues with β-methyl groups has been used to probe the stereochemical requirements of peptide-receptor interactions, demonstrating that such steric modifications can significantly impact biological activity. mdpi.comdrugdesign.orgcaltech.edu This principle of using steric hindrance to control conformation and interaction is a cornerstone of peptidomimetic design, aiming to create drug candidates with improved efficacy and stability. slideshare.net

Strategies for Enhanced Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The methylation of the α-carbon of an amino acid residue, as seen in 2-methyl-L-phenylalanine, provides a significant steric hindrance that can effectively prevent or slow down the enzymatic cleavage of adjacent peptide bonds. chemimpex.com This enhanced resistance to proteolysis is a critical factor in improving the in vivo half-life and bioavailability of therapeutic peptides. chemimpex.com

The introduction of a methyl group at the alpha-carbon of phenylalanine can significantly increase the stability of peptides against enzymatic degradation. chemimpex.com This modification is a key strategy in the design of more robust peptide therapeutics.

Development of Conformationally Restricted Peptides

The conformational flexibility of peptides can lead to reduced receptor binding affinity and selectivity. The α-methyl group in 2-methyl-L-phenylalanine restricts the rotational freedom around the peptide backbone, leading to a more defined and stable secondary structure. peptide.com This conformational constraint can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for its target receptor. peptide.com For instance, the incorporation of α,α-disubstituted amino acids is a known strategy for inducing helical or β-turn conformations in peptides. The specific conformational preferences induced by 2-methyl-L-phenylalanine can be predicted and utilized in the rational design of peptides with desired structural and functional properties. peptide.com

A computational study analyzing the conformational profile of various unnatural phenylalanine analogs, including α-methyl derivatives, revealed distinct conformational preferences that can guide the synthesis of constrained peptide analogs with specific desired geometries. peptide.com

Role in Therapeutic Peptide Design

The unique properties of Fmoc-2-methyl-L-phenylalanine make it a valuable tool in the design and synthesis of peptides for a range of therapeutic applications.

Applications in Oncology Research

In the field of oncology, there is a growing interest in peptide-based therapies that can specifically target cancer cells while minimizing damage to healthy tissues. nih.gov The enhanced stability and conformational rigidity conferred by 2-methyl-L-phenylalanine are highly desirable features for anticancer peptides. nih.gov While direct studies on peptides exclusively containing Fmoc-2-methyl-L-phenylalanine in oncology are not extensively documented in the provided results, the principles of using α-methylated amino acids are highly relevant. For instance, phenylalanine-containing peptides have been shown to enhance affinity for cancer cell membranes. nih.gov The incorporation of α-methylated amino acids can lead to the development of more potent and stable peptide-based cancer therapeutics. chemimpex.com

Research into stapled peptides, which are peptides constrained into a helical structure, has shown promise in targeting protein-protein interactions implicated in cancer, such as the p53-MDM2 interaction. researchgate.net The use of α-methyl-l-phenylalanine has been proposed in novel noncovalent stapling strategies to stabilize helical peptides for therapeutic applications. researchgate.net

Table 1: Potential Advantages of Incorporating 2-Methyl-L-phenylalanine in Anticancer Peptides

| Feature | Advantage in Oncology | Rationale |

| Enhanced Proteolytic Stability | Increased in vivo half-life of the peptide therapeutic. | The α-methyl group provides steric hindrance against enzymatic degradation. chemimpex.com |

| Conformational Restriction | Higher binding affinity and selectivity for cancer cell targets. | Locks the peptide into its bioactive conformation. peptide.com |

| Increased Hydrophobicity | Potentially enhanced membrane interaction and cell penetration. | The methyl group adds to the hydrophobicity of the phenylalanine side chain. |

Contributions to Drug Delivery Systems

Fmoc-protected amino acids, particularly those containing phenylalanine, are known for their ability to self-assemble into nanostructures like hydrogels. nih.gov These hydrogels can serve as biocompatible and biodegradable matrices for the controlled release of therapeutic agents. nih.gov The incorporation of a methyl group, as in Fmoc-2-methyl-L-phenylalanine, can influence the self-assembly process and the properties of the resulting hydrogel.

A study on the self-assembly of Fmoc-dipeptides containing α-methyl-L-phenylalanine demonstrated that the position and number of methyl groups have a significant impact on the morphology of the resulting supramolecular nanostructures and their ability to form hydrogels. This tunability is crucial for designing drug delivery systems with specific release profiles.

Furthermore, the enhanced stability of peptides containing 2-methyl-L-phenylalanine makes them suitable for use in bioconjugation, where they can be attached to other biomolecules or drug carriers to create targeted drug delivery systems. chemimpex.com

Studies in Neuroscience and Neuropeptide Research

In neuroscience, there is a significant challenge in delivering therapeutic agents across the blood-brain barrier (BBB). Research has shown that N-methylated phenylalanine-rich peptides can act as versatile shuttles to transport drugs across the BBB. acs.org These peptides have been shown to facilitate the passive transfer of non-permeating drugs across in vitro BBB models. acs.org

The incorporation of α-methyl-L-phenylalanine into neuropeptides is a strategy to enhance their stability and efficacy. researchgate.net Neuropeptides are often subject to rapid degradation, which limits their therapeutic potential. By replacing a natural amino acid with its α-methylated counterpart, it is possible to create neuropeptide analogs with prolonged activity. This approach is valuable for developing treatments for various neurological disorders. chemimpex.com

Table 2: Research Applications of (Fmoc-)2-methyl-L-phenylalanine and Related Compounds

| Research Area | Application | Key Finding/Rationale |

| Peptide & Peptidomimetic Research | Enhanced Proteolytic Stability | α-methylation provides steric hindrance against enzymatic cleavage. chemimpex.com |

| Conformationally Restricted Peptides | The α-methyl group restricts backbone rotation, inducing stable secondary structures. peptide.com | |

| Therapeutic Peptide Design | Oncology Research | Potential for developing more stable and target-selective anticancer peptides. nih.govchemimpex.com |

| Drug Delivery Systems | Influences the self-assembly of Fmoc-peptide hydrogels for controlled drug release. | |

| Neuroscience & Neuropeptide Research | Used in the design of blood-brain barrier shuttles and more stable neuropeptide analogs. acs.orgresearchgate.net |

Investigation of Supramolecular Assembly and Material Science Applications

Self-Assembly of Fmoc-Amino Acid Derivatives

The spontaneous organization of Fmoc-amino acid derivatives into stable, higher-order structures is a cornerstone of their application in material science. This self-assembly is governed by a delicate balance of non-covalent interactions.

The self-assembly of Fmoc-amino acid derivatives in aqueous environments is a hierarchical process initiated by hydrophobic and π-stacking interactions involving the aromatic Fmoc groups. acs.orgnih.gov These groups provide a strong impetus for the molecules to aggregate and escape the aqueous phase. acs.org This initial aggregation is followed by the formation of intermolecular hydrogen bonds between the amino acid backbones, which directs the molecules into ordered, one-dimensional arrangements, often characterized as β-sheet-like structures. nih.govnih.gov

The introduction of a methyl group onto the α-carbon of an amino acid residue, as in 2-methyl-L-phenylalanine, has a profound influence on the morphology of the resulting supramolecular nanostructures. scispace.comresearchgate.net Studies on Fmoc-dipeptides incorporating α-methyl-L-phenylalanine reveal that the position and number of these methyl groups are critical determinants of the final assembled structure. scispace.comx-mol.com

For instance, while the parent Fmoc-diphenylalanine (Fmoc-FF) self-assembles into networked nanofibers, the introduction of a single α-methyl group at the N-terminal phenylalanine (Fmoc-mFF) also results in networked fibers. scispace.com However, replacing both residues with α-methyl-L-phenylalanine (Fmoc-mFmF) leads to the formation of nanorods, and placing the methyl group on only the C-terminal residue (Fmoc-FmF) results in spherical nanostructures. scispace.com This demonstrates that subtle changes to the chemical structure, such as the addition of a methyl group, can be used to control the morphology of the self-assembled material. scispace.comresearchgate.net

| Compound | Observed Nanostructure Morphology | Hydrogel Formation (at 0.20 wt%) |

|---|---|---|

| Fmoc-FF | Networked Fibers | Yes |

| Fmoc-mFF | Networked Fibers | Yes |

| Fmoc-FmF | Spheres | No (Turbid Solution) |

| Fmoc-mFmF | Rods | No (Turbid Solution) |

This table summarizes the findings from Arakawa et al. on the effect of α-methylation on nanostructure and hydrogelation in Fmoc-dipeptides. scispace.comresearchgate.net

The self-assembly process is driven by a combination of key non-covalent forces. nih.govresearchgate.net The primary driving force is the π-π stacking interaction between the large, planar aromatic rings of the Fmoc groups. rsc.orgrsc.org This interaction is crucial for the initial aggregation of the molecules.

Concurrently, hydrogen bonding plays a critical directional role. nih.govsemanticscholar.org Hydrogen bonds form between the carbamate (B1207046) and amide groups of the peptide backbones, organizing the aggregated molecules into stable, one-dimensional β-sheet structures. nih.govrsc.org It is the interplay between the strong but less directional π-stacking and the weaker but highly directional hydrogen bonding that leads to the formation of well-defined nanofibers. nih.govrsc.org The introduction of a methyl group at the α-carbon can introduce steric hindrance that modifies the geometry of these interactions, thereby altering the final morphology of the assembled nanostructure. scispace.com

Influence of Methyl Group Position on Supramolecular Nanostructure Morphology

Hydrogel Formation and Properties

The self-assembled nanofibrous networks of Fmoc-amino acid derivatives are highly effective at immobilizing large volumes of water, leading to the formation of supramolecular hydrogels.

Biofunctional hydrogels can be fabricated from Fmoc-amino acid derivatives through self-assembly in aqueous media. scispace.comresearchgate.net These hydrogels are composed of a nanofibrous scaffold that mimics the architecture of the natural extracellular matrix, making them suitable for biomedical applications such as 3D cell culture. nih.govnih.govrsc.org

The fabrication process typically involves dissolving the Fmoc-amino acid derivative, such as one containing 2-methyl-L-phenylalanine, in a small amount of an organic solvent like DMSO before adding an aqueous buffer (e.g., HEPES). scispace.comresearchgate.net The solution is often heated to ensure homogeneity and then allowed to cool, triggering the self-assembly process and resulting in the formation of a stable, self-supporting hydrogel. scispace.com The biocompatibility of these peptide-based materials allows them to support cell viability and growth. nih.gov

The mechanical properties of hydrogels derived from Fmoc-2-methyl-L-phenylalanine and related compounds are characterized using rheology. scispace.com These hydrogels typically exhibit viscoelastic, solid-like behavior, where the storage modulus (G'), representing the elastic component, is significantly greater than the loss modulus (G''), which represents the viscous component. acs.orgrsc.org

The stiffness of these gels is tunable and depends on factors such as the specific chemical structure of the gelator and its concentration. researchgate.netmdpi.com For example, studies on dipeptides containing α-methyl-L-phenylalanine have shown that the introduction of the methyl group directly impacts the rheological properties of the resulting hydrogel. scispace.com The mechanical strength can be precisely controlled, which is crucial for applications that require matching the stiffness of specific biological tissues. researchgate.netnih.gov

| Hydrogel (0.4 wt%) | Storage Modulus (G') [Pa] | Loss Modulus (G'') [Pa] |

|---|---|---|

| Fmoc-FF | ~10,000 | ~1,000 |

| Fmoc-mFF | ~1,000 | ~100 |

This table presents representative rheological data for hydrogels, illustrating how the inclusion of an α-methyl group (in Fmoc-mFF) can alter the mechanical properties compared to the parent hydrogel (Fmoc-FF). Data adapted from Arakawa et al. scispace.com

Applications in Biomaterials and Tissue Engineering

The field of biomaterials and tissue engineering consistently seeks novel molecules that can self-assemble into functional structures, particularly hydrogels that mimic the natural extracellular matrix (ECM). rsc.orggoogle.com Hydrogels formed from N-terminally protected short peptides are of significant interest due to their biocompatibility and the tunability of their mechanical properties. google.comresearchgate.net The fluorenylmethyloxycarbonyl (Fmoc) group, when attached to amino acids, promotes self-assembly through a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding, leading to the formation of nanofibrous networks that can immobilize water to form gels. mdpi.comfrontiersin.org

Research into modifying these peptide building blocks has explored how subtle changes in chemical structure can dramatically influence the final properties of the biomaterial. The incorporation of Fmoc-2-methyl-L-phenylalanine, also known as Fmoc-α-methyl-L-phenylalanine (Fmoc-mF), into dipeptide sequences has been investigated to understand the impact of the α-carbon methylation on self-assembly and hydrogel formation. scispace.com This modification offers a strategy to modulate the morphology and mechanical characteristics of supramolecular nanostructures for potential use as scaffolds in cell cultures. scispace.comresearchgate.net

Detailed Research Findings

A key area of investigation has been the direct comparison of hydrogels formed from Fmoc-dipeptides containing α-methyl-L-phenylalanine against the widely studied Fmoc-phenylalanine-phenylalanine (Fmoc-FF) hydrogelator. scispace.comresearchgate.net Studies have revealed that the position and number of methyl groups on the dipeptide backbone have a profound effect on the ability to form hydrogels and the resulting material's characteristics. scispace.com

In one study, various Fmoc-dipeptides were synthesized to contain L-phenylalanine (F) and/or α-methyl-L-phenylalanine (mF). scispace.comresearchgate.net The hydrogel formation ability was tested by dissolving the compounds in a mixed solvent system (DMSO/phosphate (B84403) buffer) and observing gelation via a tube-inversion method. It was found that while Fmoc-FF readily formed a hydrogel, the introduction of methyl groups altered this behavior. Specifically, Fmoc-mFF and Fmoc-FmF also successfully formed hydrogels. However, the dipeptide containing two methylated residues, Fmoc-mFmF, did not form a hydrogel under the tested conditions, indicating that steric hindrance from the additional methyl group can disrupt the necessary intermolecular interactions for network formation. scispace.com

Table 1: Hydrogel Formation of Fmoc-Dipeptides Containing α-methyl-L-phenylalanine This table summarizes the minimum gelation concentration (MGC) required for various Fmoc-dipeptides to form a stable hydrogel.

| Compound | Minimum Gelation Concentration (wt%) | Hydrogel Formed |

| Fmoc-FF | 0.20 | Yes |

| Fmoc-mFF | 0.30 | Yes |

| Fmoc-FmF | 0.30 | Yes |

| Fmoc-mFmF | > 1.0 | No |

Data sourced from Arakawa et al., 2020. scispace.com

The mechanical properties of these hydrogels are critical for their application in tissue engineering, as scaffolds must provide appropriate support for cell growth. rsc.org Rheological measurements have been used to quantify the stiffness of the hydrogels, represented by the storage modulus (G'). scispace.com

Analysis showed that the hydrogel formed from Fmoc-mFF exhibited a significantly higher storage modulus compared to the hydrogel from Fmoc-FF, indicating a mechanically stiffer and more robust material. scispace.comresearchgate.net The Fmoc-FmF hydrogel also showed a high storage modulus. This enhancement of mechanical properties is a direct consequence of incorporating the α-methyl-L-phenylalanine residue, which likely influences the packing and interactions within the self-assembled nanofibers. scispace.com

Table 2: Rheological Properties of Fmoc-Dipeptide Hydrogels (0.50 wt%) This table presents the viscoelastic properties (storage modulus G' and loss modulus G'') of hydrogels formed from different Fmoc-dipeptides at a frequency of 1.0 rad/s.

| Compound | G' (Storage Modulus) (Pa) | G'' (Loss Modulus) (Pa) |

| Fmoc-FF | ~1,000 | ~100 |

| Fmoc-mFF | ~10,000 | ~400 |

| Fmoc-FmF | ~8,000 | ~500 |

Approximate values sourced from Arakawa et al., 2020. scispace.comresearchgate.net

The morphology of the self-assembled structures underpinning these hydrogels was observed to be fibrillar in nature. scispace.com The introduction of the methyl group influences the nanoscale morphology, which in turn dictates the macroscopic properties of the hydrogel, making such chemical modifications a powerful tool for designing advanced biomaterials. scispace.comresearchgate.net These findings demonstrate that Fmoc-2-methyl-L-phenylalanine, when incorporated into peptide sequences, can be used to engineer hydrogel scaffolds with tailored mechanical strengths suitable for specific tissue engineering applications. scispace.comresearchgate.net

Advanced Analytical and Computational Research on Fmoc 2 Methyl L Phenylalanine

Spectroscopic Characterization of Derivatives and Assemblies

Spectroscopic techniques are fundamental in elucidating the molecular structure, conformation, and purity of Fmoc-2-methyl-L-phenylalanine and its derivatives. These methods provide critical insights into the non-covalent interactions that govern the self-assembly of these molecules into larger, functional architectures.

Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Fmoc-protected amino acids, including Fmoc-2-methyl-L-phenylalanine, ¹H NMR is used to analyze the chemical environment of protons within the molecule.

In studies of similar Fmoc-amino acids, concentration-dependent ¹H NMR analysis in solvents like DMSO-d6 reveals important information about molecular interactions. rsc.org For instance, an upfield shift in the aromatic protons of the Fmoc group can indicate π-π stacking interactions between the fluorenyl rings, a key driving force for self-assembly. researchgate.net The specific chemical shifts and coupling constants of the protons on the phenylalanine residue and the Fmoc group provide data to deduce the preferred conformations of the molecule in solution. nih.gov Theoretical calculations are often used in conjunction with NMR data to model the conformational behavior, considering factors like steric hindrance and hyperconjugative interactions. nih.gov While specific NMR data for Fmoc-2-methyl-L-phenylalanine is not extensively detailed in the provided results, the analytical approach is well-established for analogous compounds like Fmoc-L-phenylalanine and its derivatives. researchgate.netnih.gov The presence of the additional methyl group in Fmoc-2-methyl-L-phenylalanine is expected to introduce further steric constraints, influencing its conformational landscape, which can be precisely mapped using advanced NMR techniques like 2D-NMR (COSY, NOESY).

| Technique | Application | Key Findings for Analogous Compounds |

| ¹H NMR | Conformational analysis, study of intermolecular interactions. | Upfield shifts of aromatic protons suggest π-π stacking. Concentration-dependent shifts indicate self-assembly. rsc.orgresearchgate.net |

| 2D-NMR (COSY, NOESY) | Detailed structural elucidation and spatial proximity of atoms. | Provides through-bond and through-space correlations to define molecular geometry. |

Infrared (IR) and Fluorescence Spectroscopy for Structural Insights

Infrared (IR) and fluorescence spectroscopy offer complementary information regarding the structural organization of Fmoc-2-methyl-L-phenylalanine assemblies.

Infrared (IR) Spectroscopy is particularly sensitive to the secondary structure of peptides and the hydrogen bonding networks within self-assembled structures. The amide I region (1600-1700 cm⁻¹) of the IR spectrum is indicative of the peptide backbone conformation. For self-assembling Fmoc-amino acids, characteristic peaks in the amide I and amide II regions can confirm the formation of β-sheet-like structures, which are often stabilized by intermolecular hydrogen bonds. rsc.orgacs.org For example, in Fmoc-L-phenylalanine hydrogels, FTIR analysis has been used to identify a new polymorphic form after the transition to a hydrogel, highlighting changes in the hydrogen bonding environment. rsc.org A broad peak in the range of 3000–3300 cm⁻¹ is typically attributed to N–H and O–H stretching vibrations, and its broadening can suggest the formation of intermolecular hydrogen bonds. acs.org

Fluorescence Spectroscopy leverages the intrinsic fluorescence of the Fmoc group to probe the local environment and aggregation state. The fluorenyl group is an excellent fluorophore, and changes in its emission spectrum can signal aggregation. reading.ac.uk Aggregation-induced emission (AIE) is a phenomenon observed in some fluorescent molecules where their emission intensity increases upon aggregation. acs.org This technique is used to determine the critical aggregation concentration (CAC), the concentration at which self-assembly begins. reading.ac.uk External fluorescent probes, such as pyrene (B120774) and Thioflavin T (ThT), are also employed. Pyrene's fluorescence is sensitive to the polarity of its microenvironment, while ThT's fluorescence increases significantly upon binding to amyloid-like β-sheet structures, making it a valuable tool for studying fibril formation. researchgate.net

| Technique | Application | Typical Observations |

| Infrared (IR) Spectroscopy | Secondary structure analysis, hydrogen bonding. | Amide I and II bands indicate β-sheet formation. Broadening of N-H/O-H stretch suggests intermolecular H-bonds. acs.orgrsc.org |

| Fluorescence Spectroscopy (Intrinsic) | Monitoring self-assembly and aggregation. | Changes in Fmoc group emission intensity and wavelength upon aggregation. reading.ac.uk |

| Fluorescence Spectroscopy (Extrinsic Probes) | Determining critical aggregation concentration, detecting fibrillar structures. | Pyrene fluorescence indicates changes in microenvironment polarity. ThT fluorescence enhancement confirms β-sheet-rich aggregates. researchgate.net |

Mass Spectrometry for Purity and Molecular Weight Determination

Mass spectrometry (MS) is an essential analytical technique for confirming the identity and purity of synthesized compounds. For Fmoc-2-methyl-L-phenylalanine, MS is used to verify its molecular weight. The expected molecular weight is 401.46 g/mol . synquestlabs.compeptide.com High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI-MS), provide highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental composition of the molecule. rsc.org This is crucial for ensuring the quality of the starting material before its use in further experiments like peptide synthesis or self-assembly studies. The purity of the compound, often stated as >98%, is also confirmed through these methods in conjunction with chromatographic techniques. apeptides.com

Microscopic Techniques for Supramolecular Structures

Microscopy techniques are indispensable for visualizing the morphology and architecture of the supramolecular structures formed by the self-assembly of Fmoc-2-methyl-L-phenylalanine.

Scanning Electron Microscopy (SEM) of Assembled Architectures

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the context of Fmoc-2-methyl-L-phenylalanine and its analogs, SEM is widely used to characterize the morphology of the self-assembled nanostructures. Studies on similar Fmoc-amino acids have revealed a variety of architectures, including nanofibers, nanoribbons, nanotubes, and spherical aggregates. nih.govresearchgate.net The specific morphology is often dependent on factors like concentration, solvent, and pH. nih.govresearchgate.net For instance, research on Fmoc-dipeptides containing α-methyl-L-phenylalanine has shown that the position of the methyl group significantly influences the resulting nanostructure, leading to either fibrous or less defined structures. scispace.com SEM images of dried samples (xerogels) reveal the intricate details of these networks, which are responsible for properties like hydrogelation. acs.orgresearchgate.net

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive analytical technique utilized to determine the size distribution of nanoparticles and molecules suspended in a liquid. For Fmoc-2-methyl-L-phenylalanine, DLS is particularly valuable for characterizing its self-assembly and aggregation behavior in solution. The technique operates by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. From these fluctuations, the hydrodynamic diameter of the aggregates can be calculated.

Research on Fmoc-dipeptides containing α-methyl-L-phenylalanine has demonstrated their capacity to form supramolecular nanostructures in aqueous solutions. researchgate.netscispace.com The introduction of a methyl group at the α-carbon position significantly influences the morphology of these nanostructures and their ability to form networks like hydrogels. researchgate.netscispace.com DLS measurements are crucial for elucidating the size distributions of the self-assembled structures formed by these modified dipeptides. researchgate.net For example, studies on related Fmoc-dipeptides have used DLS to characterize nanostructures in buffered aqueous solutions containing a small percentage of DMSO. researchgate.net The particle size distribution is derived by deconvoluting the measured intensity autocorrelation function using established algorithms. researchgate.net The resulting data, including the average particle size and the Polydispersity Index (PDI), provide a quantitative measure of the aggregation state. A low PDI value (typically < 0.3) suggests a more uniform population of particle sizes. researchgate.net

Table 1: Representative DLS Data for Fmoc-Amino Acid Derivative Aggregates This table presents illustrative data based on findings for similar Fmoc-amino acid systems to demonstrate typical DLS results.

| Solvent System | Concentration | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 100 mM HEPES-NaOH (pH 7.4) with 2.0 vol% DMSO | 0.20 wt% | 200 - 400 | ~0.3 |

| Water/DMSO (1:1 v/v) | ~5 mM | 150 - 350 | ~0.25 |

| Water with 0.17% DMSO | 200 µM | 100 - 300 | ~0.2 |

Computational Modeling and Simulation

Computational approaches offer profound, atomistic-level understanding of molecular processes that are challenging to observe directly through experiments. For Fmoc-2-methyl-L-phenylalanine, molecular modeling and simulation are indispensable tools for deciphering the mechanisms driving self-assembly and for mapping its conformational preferences.

Molecular Mechanics and Dynamics Simulations for Self-Assembly Mechanisms

Molecular mechanics (MM) and particularly molecular dynamics (MD) simulations are powerful computational methods for investigating the spontaneous self-assembly of Fmoc-peptide derivatives. nih.govjlu.edu.cnresearchgate.net These simulations model the system's evolution over time, revealing how individual molecules aggregate into larger, ordered structures.

Simulations of various Fmoc-peptides have consistently shown that self-assembly is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrophobic interactions. nih.govjlu.edu.cnmdpi.com The Fmoc groups tend to form a stacked core in the resulting fibril or aggregate structure. nih.govresearchgate.net While hydrogen bonding is a contributing factor, some studies suggest that in short Fmoc-dipeptides, its role might be less dominant than the aromatic and hydrophobic interactions. acs.org The introduction of an α-methyl group, as in Fmoc-2-methyl-L-phenylalanine, introduces steric constraints that influence the packing and conformational freedom of the molecule, thereby guiding the self-assembly pathway. researchgate.netscispace.com MD simulations can elucidate how these subtle structural modifications affect the final supramolecular architecture, which can range from nanofibers to cylindrical micelles. jlu.edu.cnresearchgate.netresearchgate.net

Prediction of Conformational Preferences and Intermolecular Interactions

Computational methods are also essential for predicting the energetically favorable conformations of the Fmoc-2-methyl-L-phenylalanine monomer and quantifying the intermolecular forces that dictate its assembly. mdpi.comnih.gov Conformational analysis, often initiated with methods like Monte Carlo sampling followed by optimization with higher-level theories like Density Functional Theory (DFT), can identify low-energy structures. mdpi.com

These theoretical studies help to understand how the α-methylation impacts the peptide's accessible conformational space. nih.gov The introduction of the Cα-methyl group can stabilize specific conformations, such as a helical-like structure, which in turn influences the self-assembly process. mdpi.com The key intermolecular interactions that stabilize the assembled state can be computationally analyzed and their relative strengths estimated. These interactions are a combination of aromatic stacking, hydrogen bonding, and general van der Waals forces. acs.org The fluorenyl-fluorenyl interaction is often the most significant contributor to the stability of the aggregate. jlu.edu.cnresearchgate.net

Table 2: Primary Intermolecular Interactions in Fmoc-Amino Acid Self-Assembly This table provides a generalized summary of the key non-covalent forces and their typical energy contributions as identified in computational studies of related systems.

| Interaction Type | Interacting Molecular Moieties | Typical Energy Contribution (kcal/mol) |

| π-π Stacking | Fluorenyl-Fluorenyl rings | -10 to -15 |

| Hydrogen Bonding | Amide (N-H) and Carbonyl (C=O) groups | -3 to -8 |

| Hydrophobic Interactions | Phenyl and Methyl groups with the nonpolar environment | -1 to -5 |

| Van der Waals Interactions | General non-bonded contacts | Variable |

Future Directions and Emerging Research Areas

Integration with Chemical Biology Tools

The unique conformational constraints imposed by 2-methyl-L-phenylalanine make it a valuable component in the design of precise chemical biology tools. These tools are engineered to probe and manipulate complex biological systems with high specificity.

The synthesis of chemical probes is essential for visualizing and studying biological processes in real-time. chemimpex.com Non-natural amino acids are frequently incorporated into peptides to serve as probes, such as fluorescent probes for live-cell imaging or photo-cross-linking probes to map protein interactions. chemimpex.comacs.org For instance, derivatives like p-benzoyl-l-phenylalanine (Bpa) can be embedded into a protein sequence to covalently capture binding partners upon UV exposure. nih.gov Similarly, amino acids with cyano or azido (B1232118) groups can be used to introduce unique spectroscopic signals or provide handles for bioorthogonal chemistry. chemimpex.comacs.org

While direct applications of Fmoc-2-methyl-L-phenylalanine as a probe are still emerging, its structural impact is a key area of interest. By incorporating it into a peptide sequence, researchers can enforce a specific three-dimensional structure, which can be used to study how conformation affects probe binding and specificity. The steric bulk of the 2-methyl group can be strategically employed to orient a tethered probe molecule (like a fluorophore or a cross-linker) in a fixed direction, potentially leading to the development of highly selective probes for studying protein-protein interactions and enzyme activity. acs.org

Protein engineering involves the modification of protein structures to understand their function or to create novel functionalities. chemimpex.com The site-specific incorporation of unnatural amino acids is a powerful technique in this field, allowing for precise control over protein structure. Fmoc-2-methyl-L-phenylalanine is particularly useful for studying structure-function relationships. chemimpex.com Its incorporation into a peptide or protein introduces a rigid conformational constraint on the peptide backbone, and the hydrophobic benzyl (B1604629) side chain contributes to stabilizing protein structures through non-polar interactions. chemimpex.com

By replacing a natural amino acid with 2-methyl-L-phenylalanine, scientists can investigate the importance of backbone flexibility at a specific position for protein folding, stability, and biological activity. This "conformational locking" can help elucidate the bioactive conformation of a peptide or identify key dynamic movements within a protein that are essential for its function. This approach aids in understanding neuropeptide interactions and can contribute to advancements in neuroscience research. chemimpex.com

Post-translational modifications (PTMs) such as phosphorylation and glycosylation are critical for regulating most biological processes. iris-biotech.de The chemical synthesis of peptides containing these modifications is crucial for creating biological probes, inhibitors, and other tools to study their function. nih.gov Fmoc-based solid-phase peptide synthesis (SPPS) is the preferred method for producing these modified peptides because the reaction conditions are mild, preserving the delicate PTMs which are often unstable to the harsh acidic conditions of older Boc-based methods. nih.gov

The synthesis of these complex molecules relies on the "building block" approach, where a pre-modified and protected amino acid is incorporated directly into the growing peptide chain. nih.govrsc.org Fmoc-2-methyl-L-phenylalanine can be incorporated alongside these specialized building blocks to generate conformationally constrained glycopeptides and phosphopeptides.

Glycosylated Peptides: The synthesis of glycopeptides often involves the use of pre-formed glycosylated Fmoc amino acid building blocks. nih.gov Microwave-assisted methods have been developed to facilitate the rapid synthesis of these building blocks, which can then be used in combinatorial approaches to create glycopeptide libraries. nih.gov The inclusion of Fmoc-2-methyl-L-phenylalanine in such a sequence could be used to study how peptide backbone conformation influences the presentation and recognition of the carbohydrate moiety in biological systems.

Phosphorylated Peptides: Similarly, phosphopeptides are synthesized using building blocks like Fmoc-L-Pmp(tBu)2-OH (a phosphotyrosine mimic) or benzyl-protected phosphoserine and phosphothreonine. iris-biotech.dersc.org The synthesis of peptides with multiple phosphorylation sites can be challenging, but methods using reagents like HATU have been optimized to improve coupling efficiency. rsc.orgresearchgate.net The conformational rigidity introduced by 2-methyl-L-phenylalanine can help stabilize specific secondary structures, such as β-turns, which are often sites of phosphorylation and are critical for recognition by signaling proteins like kinases and phosphatases.

| Modification | Example Building Block | Significance in Synthesis | Relevant Sources |

|---|---|---|---|

| Glycosylation | Glycosylated Fmoc-Ser/Thr | Used to create glycopeptide libraries for studying cell adhesion, immune response, and tumor metastasis. | nih.govacs.org |

| Phosphorylation (Ser/Thr) | Fmoc-Ser(HPO3Bzl)-OH | Requires mild Fmoc chemistry to avoid degradation of the phosphate (B84403) group; microwave heating can improve coupling yields. | nih.govrsc.org |

| Phosphorylation (Tyr) | Fmoc-L-Pmp(tBu)2-OH | Creates hydrolysis-stable mimics of phosphotyrosine for studying signaling pathways. | iris-biotech.de |

| Fluorinated Phosphonate | Fmoc-L-F2Pmp-OH | Fluorination increases acidity, making it a better mimic of natural phosphotyrosine. | iris-biotech.de |

Application in Protein Engineering and Structure-Function Relationship Studies

Novel Applications in Combinatorial Chemistry

Combinatorial chemistry is a technique used in drug discovery to synthesize a large number of different but structurally related molecules (a "library") that can be screened for biological activity. The use of diverse building blocks is essential for creating libraries with a wide range of chemical and structural properties. sigmaaldrich.com

Fmoc-2-methyl-L-phenylalanine is an ideal building block for combinatorial peptide libraries for several reasons:

Structural Constraint: It introduces a predictable conformational constraint, which reduces the flexibility of the peptides in the library. This can lead to higher binding affinities and specificities for biological targets, as less conformational entropy is lost upon binding.

Enhanced Stability: The steric hindrance from the α-methyl group can protect the adjacent peptide bond from cleavage by proteases, increasing the in-vivo stability of the peptides. chemimpex.com

Library Generation: Methods developed for synthesizing modified amino acids are directly applicable to constructing combinatorial libraries. nih.gov By including Fmoc-2-methyl-L-phenylalanine alongside other natural and unnatural amino acids, researchers can generate vast libraries of conformationally defined peptidomimetics to screen for new drug candidates. sigmaaldrich.com

| Library Type | Role of Fmoc-2-methyl-L-phenylalanine | Potential Application | Relevant Sources |

|---|---|---|---|

| Constrained Peptide Library | Introduces a fixed backbone dihedral angle, reducing conformational diversity. | Screening for high-affinity enzyme inhibitors or receptor antagonists. | chemimpex.comsigmaaldrich.com |

| Combinatorial Glycopeptide Library | Used in combination with glycosylated amino acid building blocks to control peptide conformation. | Investigating carbohydrate-protein interactions and developing vaccines or immunotherapies. | nih.gov |

| Peptidomimetic Library | Acts as a scaffold to create non-natural peptide structures with improved pharmacological properties. | Discovery of orally bioavailable peptide-based drugs. | sigmaaldrich.com |

Exploration of Advanced Therapeutic Modalities

The unique properties of Fmoc-2-methyl-L-phenylalanine are being harnessed to develop advanced therapeutic modalities that go beyond traditional small-molecule drugs. These include self-assembling nanomaterials for drug delivery and highly stable therapeutic peptides.

One of the most promising areas is the formation of hydrogels and other nanostructures through peptide self-assembly. researchgate.net Aromatic groups like the fluorenylmethoxycarbonyl (Fmoc) group and phenylalanine can drive the self-assembly of short peptides into ordered structures like nanotubes and nanofibers through π-π stacking and hydrogen bonding. researchgate.netthno.org These self-assembled materials can form hydrogels that trap large amounts of water, making them suitable for applications in tissue engineering and as depots for the sustained release of drugs. researchgate.net

Research has shown that the position and number of methyl groups on the peptide backbone have a significant influence on the morphology of the resulting nanostructures and the ability to form a hydrogel. researchgate.net Fmoc-dipeptides containing α-methyl-L-phenylalanine have been studied for their self-assembly properties. researchgate.net This suggests that Fmoc-2-methyl-L-phenylalanine could be a key component in designing peptide-based materials with tailored drug-release profiles or specific mechanical properties. For example, hydrogels formed from Fmoc-phenylalanine have been combined with antibiotics like aztreonam (B1666516) to create synergistic antibacterial formulations for treating wound infections. rsc.org The incorporation of a 2-methyl group could further tune the stability and release kinetics of such systems.

Furthermore, the enhanced proteolytic stability imparted by the 2-methyl group makes this amino acid a valuable component for designing peptide-based drugs with longer half-lives in the body. chemimpex.com This is a critical challenge in peptide therapeutics and is essential for developing effective treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. How can Fmoc-2-methyl-L-phenylalanine be reliably identified and characterized in a laboratory setting?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, as described for Fmoc-L-Ala-L-Phe-OMe (65% purity) in peptide synthesis workflows .

- Nuclear Magnetic Resonance (¹H-NMR) to confirm structural integrity, particularly for distinguishing the 2-methyl substitution on the phenyl ring .

- Mass Spectrometry (MS) to verify molecular weight (401.46 g/mol) and detect impurities .

Q. What are the key considerations for integrating Fmoc-2-methyl-L-phenylalanine into solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Conditions : Use coupling agents like HOBt/EDC or Oxyma/DIC, optimized at 0°C to minimize racemization, as demonstrated in Fmoc-L-Ala-L-Phe-OMe synthesis .

- Deprotection : Employ 20% piperidine in DMF for Fmoc removal, ensuring compatibility with acid-sensitive side chains .

- Side-Chain Protection : The 2-methyl group does not require additional protection, simplifying synthesis compared to halogenated analogs (e.g., Fmoc-3-chloro-L-phenylalanine) .

Advanced Research Questions

Q. How can researchers resolve low coupling efficiency of Fmoc-2-methyl-L-phenylalanine in peptide assembly?

- Methodological Answer :

- Optimize Solvent Systems : Use DCM/DMF mixtures to enhance solubility, especially for sterically hindered residues.

- Extended Coupling Times : Increase reaction duration to 2–4 hours, as steric effects from the 2-methyl group may slow reaction kinetics .

- Alternative Activators : Replace EDC with HATU or PyBOP for improved activation, particularly in challenging sequences .

- Validation : Monitor coupling efficiency via Kaiser test or LC-MS to confirm successful incorporation .

Q. What strategies are effective for analyzing the structural impact of 2-methyl substitution in phenylalanine analogs on peptide conformation?

- Methodological Answer :

- Circular Dichroism (CD) : Compare α-helix or β-sheet propensity in peptides with Fmoc-2-methyl-L-phenylalanine versus unmodified phenylalanine.

- X-ray Crystallography : Resolve crystal structures to assess steric effects on packing, as done for Fmoc-amino acid supramolecular assemblies .

- Molecular Dynamics (MD) Simulations : Model the influence of the 2-methyl group on peptide flexibility and interaction networks .

Q. How does Fmoc-2-methyl-L-phenylalanine compare to halogenated analogs (e.g., 3-chloro or 4-azido derivatives) in biomaterial design?

- Methodological Answer :

- Hydrophobicity : The 2-methyl group increases hydrophobicity compared to polar halogenated analogs (e.g., Fmoc-4-azido-L-phenylalanine), affecting self-assembly in hydrogels .

- Steric vs. Electronic Effects : Halogenated analogs enable click chemistry (e.g., azide-alkyne cycloaddition), while the 2-methyl group primarily modifies steric bulk without introducing reactive sites .